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molecular formula C8H8N2O2 B1339150 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine CAS No. 84531-36-2

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Cat. No. B1339150
M. Wt: 164.16 g/mol
InChI Key: MOSHQQPJHRYIHH-UHFFFAOYSA-N
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Patent
US09029378B2

Procedure details

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine (C) (340 mg, 2.07 mmol) was dissolved in methanol. Pd/C (40 mg) was added to it. The resulting mixture was stirred at room temperature for 2 h under H2. TLC showed complete consumption of starting material. The mixture was filtered through celite bed and the filtrate was concentrated under reduced pressure to afford desired 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine (D). (250 mg, 90%)
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[CH2:12][CH2:11][CH2:10][C:7]2=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[N:8]1[CH:9]=[C:4]([NH2:1])[CH:5]=[C:6]2[CH2:12][CH2:11][CH2:10][C:7]=12

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)CCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C2C(=CC(=C1)N)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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